N-(1,3-benzothiazol-2-yl)-2-(2-tert-butyl-4-methylphenoxy)acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(2-tert-butyl-4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-tert-butyl-4-methylphenoxy)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Acylation Reaction: The benzothiazole derivative is then subjected to an acylation reaction with 2-(2-tert-butyl-4-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(2-tert-butyl-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-tert-butyl-4-methylphenoxy)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Phenoxyacetamide Derivatives: Compounds like 2-(4-chlorophenoxy)acetamide.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(2-tert-butyl-4-methylphenoxy)acetamide is unique due to the combination of the benzothiazole ring and the phenoxyacetamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H22N2O2S |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-tert-butyl-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H22N2O2S/c1-13-9-10-16(14(11-13)20(2,3)4)24-12-18(23)22-19-21-15-7-5-6-8-17(15)25-19/h5-11H,12H2,1-4H3,(H,21,22,23) |
InChI Key |
ILUFUBBYRJLUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2)C(C)(C)C |
Origin of Product |
United States |
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